4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3-methoxybenzoate is a complex organic compound belonging to the class of heterocyclic compounds. It is characterized by its unique cyclopenta[c]chromene structure, which contributes to its potential biological activities. This compound is often studied for its applications in pharmacology and medicinal chemistry.
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3-methoxybenzoate can be classified as:
The synthesis of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3-methoxybenzoate typically involves multi-step organic reactions. Common methods include:
The synthesis often requires specific reagents and conditions:
The molecular structure of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3-methoxybenzoate can be represented using the following data:
CC(=O)Oc1ccc2c(c1)oc(=O)c1CCCc21
XPHAPQDWSYYERN-UHFFFAOYSA-N
The compound consists of:
The compound participates in various chemical reactions typical for heterocyclic compounds:
Understanding these reactions involves analyzing reaction mechanisms and identifying potential products formed during synthesis or degradation.
The mechanism of action for compounds like 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3-methoxybenzoate often involves interactions with biological targets such as enzymes or receptors. The proposed mechanisms include:
Research indicates that similar compounds exhibit varied biological activities such as anti-inflammatory and antioxidant effects.
Key physical properties include:
Relevant chemical properties encompass:
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3-methoxybenzoate has potential applications in several scientific fields:
CAS No.: 26543-10-2
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0